(2,6-Di(pyridin-3-yl)phenyl)methanol
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Overview
Description
(2,6-Di(pyridin-3-yl)phenyl)methanol is an organic compound characterized by a phenyl ring substituted with two pyridin-3-yl groups at the 2 and 6 positions, and a hydroxyl group attached to the central carbon of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Di(pyridin-3-yl)phenyl)methanol typically involves the reaction of 2,6-dibromobenzyl alcohol with pyridine-3-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures (around 80-100°C) to facilitate the coupling reaction .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
(2,6-Di(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under UV light.
Major Products Formed
Oxidation: Formation of (2,6-Di(pyridin-3-yl)phenyl)ketone.
Reduction: Formation of 2,6-di(pyridin-3-yl)phenylmethane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(2,6-Di(pyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (2,6-Di(pyridin-3-yl)phenyl)methanol depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridinyl groups. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,6-Di(pyridin-2-yl)phenyl)methanol: Similar structure but with pyridin-2-yl groups instead of pyridin-3-yl groups.
(2,6-Di(pyridin-4-yl)phenyl)methanol: Similar structure but with pyridin-4-yl groups instead of pyridin-3-yl groups.
(2,6-Di(pyridin-3-yl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.
Uniqueness
(2,6-Di(pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the pyridin-3-yl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and material science .
Properties
Molecular Formula |
C17H14N2O |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
(2,6-dipyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C17H14N2O/c20-12-17-15(13-4-2-8-18-10-13)6-1-7-16(17)14-5-3-9-19-11-14/h1-11,20H,12H2 |
InChI Key |
BTNYGQNYPWHLIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)CO)C3=CN=CC=C3 |
Origin of Product |
United States |
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